VU041 is classified as a potent inhibitor of the inward rectifier potassium channel Kir1 in mosquitoes, specifically targeting the Anopheles gambiae species. It was discovered during a high-throughput screening campaign aimed at identifying pharmacological modulators of potassium channel activity. The compound is characterized by its selectivity for mosquito channels over mammalian orthologs, making it a potential candidate for developing insecticides that minimize impacts on non-target species .
The synthesis of VU041 was performed by Dr. Corey Hopkins at the Vanderbilt Center for Neuroscience Drug Discovery. The compound was synthesized through methods described in previous literature, utilizing high-throughput screening techniques to identify effective inhibitors . The synthesis involved custom synthesis and purification processes to achieve a purity greater than 95%, confirmed by proton nuclear magnetic resonance spectroscopy . The specific synthetic route and conditions have not been detailed extensively in the available literature, but it typically involves standard organic synthesis techniques suitable for constructing complex heterocycles.
The molecular formula of VU041 is , and its structure features a dihydroquinoline moiety coupled with a trifluoromethyl-substituted indazole. The compound's partition coefficient (cLogP > 4) suggests good lipophilicity, which is advantageous for penetrating the mosquito cuticle . The structural configuration allows for effective binding to the Kir1 channel, contributing to its inhibitory effects.
VU041 primarily functions as an inhibitor of potassium ion flux through Kir channels. Its chemical reactions are mainly characterized by interactions with the Kir1 channel in mosquitoes. When VU041 binds to these channels, it disrupts normal potassium ion flow, leading to physiological disturbances that can result in mortality among mosquito larvae .
The mechanism of action of VU041 involves its selective inhibition of inward rectifier potassium channels in mosquitoes. By blocking these channels, VU041 disrupts essential physiological processes such as fluid excretion and electrolyte balance .
VU041 exhibits several notable physical and chemical properties that contribute to its functionality as an insecticide:
VU041 has significant potential applications in pest control due to its selective toxicity towards mosquito species that transmit diseases such as malaria. Its ability to effectively inhibit Kir channels makes it a promising candidate for developing new insecticides that can overcome resistance mechanisms found in mosquito populations.
VU041 emerged from a systematic effort to address insecticide resistance in mosquito vectors. Discovered via high-throughput screening of ~26,000 compounds from the Vanderbilt University library, it was identified as a potent inhibitor of Anopheles gambiae inward rectifier potassium (Kir) channels [4] [6]. Initial electrophysiological characterization revealed an IC₅₀ of 496 nM against AnKir1 in patch-clamp assays—making it the second-most potent inhibitor of mosquito Kir channels known at the time [4]. This discovery marked a strategic shift from neurotoxic insecticides (e.g., pyrethroids) to renal physiology targets.
A breakthrough came when topical application of VU041 demonstrated lethality in both insecticide-susceptible and resistant strains of Aedes aegypti and An. gambiae. Crucially, its efficacy against pyrethroid-resistant strains (e.g., Akron strain of An. gambiae, Puerto Rico strain of Ae. aegypti) was unimpaired by metabolic or target-site resistance mechanisms, establishing its potential as a resistance-breaking insecticide [4] [8]. The compound’s cuticular penetration—a limitation of earlier Kir inhibitors like VU625—enabled practical field applications.
Table 1: Key Developmental Milestones of VU041
Year | Milestone | Significance |
---|---|---|
2016 | Identification via high-throughput screening | Submicromolar inhibition of AnKir1/AeKir1 |
2016 | Topical efficacy in resistant mosquitoes | Overcame kdr and metabolic resistance |
2018 | Confirmation of larvicidal activity | Expanded utility beyond adulticides |
VU041 specifically inhibits Kir1 channels in mosquitoes, a subset of inwardly rectifying potassium channels critical for ion homeostasis and renal function. In Ae. aegypti and An. gambiae, Kir1 channels are predominantly expressed in Malpighian tubules—the insect equivalent of kidneys—where they facilitate potassium-dependent transepithelial fluid secretion [1] [5]. Mechanistically, VU041 binds to the Kir1 pore domain, blocking potassium conductance and disrupting osmoregulation [5] [10].
In adult female mosquitoes, this inhibition causes rapid renal failure after blood feeding. Treated mosquitoes cannot excrete excess fluid and ions from blood meals, leading to hemolymph volume overload, paralysis, and death ("they just pop") [8]. The specificity of VU041 for insect over mammalian Kir channels is pronounced, with 7.5-fold selectivity for AeKir1 (IC₅₀ = 1.7 μM) versus mammalian Kir2.1 (IC₅₀ = 12.7 μM) [4] [9]. This differential underpins its favorable toxicological profile.
Table 2: Selectivity Profile of VU041 Against Kir Channels
Channel Type | Species | IC₅₀ (μM) | Physiological Role |
---|---|---|---|
AeKir1 | Ae. aegypti | 1.7 | Renal K⁺ secretion, hemolymph K⁺ homeostasis |
AnKir1 | An. gambiae | 2.5 | Fluid secretion in Malpighian tubules |
Kir2.1 | Human | 12.7 | Cardiac resting potential |
Kir1.1/Kir4.1/Kir6.2 | Human | >30 | Renal/pancreatic/neural function |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7